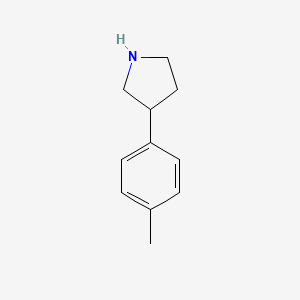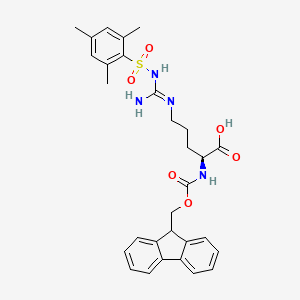
Fmoc-Arg(Mts)-OH
説明
“Fmoc-Arg(Mts)-OH” is also known as “N 2 - ( ( (9 H -Fluoren-9-yl)methoxy)carbonyl)- N w - (mesitylsulfonyl)- L -arginine”. It has a molecular weight of 578.69 . It is used in peptide synthesis .
Synthesis Analysis
“Fmoc-Arg(Mts)-OH” is used in Solid-Phase Peptide Synthesis (SPPS). The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
“Fmoc-Arg(Mts)-OH” contains a total of 78 bonds; 44 non-H bonds, 23 multiple bonds, 12 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“Fmoc-Arg(Mts)-OH” is a solid substance with a purity of ≥96.0% (HPLC). It has an optical activity of [α]20/D −2.5±1°, c = 1.4% in methylene chloride .
科学的研究の応用
Antibacterial and Anti-inflammatory Applications
A groundbreaking study highlighted the use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for developing antibacterial and anti-inflammatory materials. These materials, when incorporated within resin-based composites, demonstrated significant inhibition of bacterial growth without being cytotoxic to mammalian cells. This suggests that Fmoc-Arg(Mts)-OH could have potential applications in creating antimicrobial surfaces or materials, especially in healthcare settings to prevent infection transmission (Schnaider et al., 2019).
Nanotechnology and Hydrogel Applications
Research on Fmoc-protected amino acids, like Fmoc-Phe-OH, has led to the development of hydrogels that serve as matrices for the stabilization of silver nanoclusters, exhibiting fascinating fluorescent properties. These hydrogels, formed with minimal gelation concentration, provide a stable and efficient platform for the synthesis of few-atom silver clusters without using toxic reducing agents. This innovation opens up new avenues for utilizing Fmoc-Arg(Mts)-OH in creating similar hydrogel-based nanomaterials for applications in sensing, imaging, and drug delivery systems (Roy & Banerjee, 2011).
Solid-Phase Peptide Synthesis (SPPS) Enhancements
The Fmoc group, used for the 5'-hydroxyl protection in the solid-phase synthesis of oligoribonucleotides, presents an efficient method for the synthesis of complex peptide sequences. This approach, utilizing the Fmoc strategy, facilitates the synthesis of peptides with precise control over the sequence and composition, making Fmoc-Arg(Mts)-OH a critical building block in peptide synthesis. Such advancements in SPPS technology enable the production of peptides for therapeutic, diagnostic, and research applications, indicating the potential for Fmoc-Arg(Mts)-OH in facilitating these syntheses (Lehmann et al., 1989).
Biofabrication and Regenerative Medicine
Innovative methods for biofabricating multifunctional soft matter have utilized enzymes and stimuli-responsive materials, incorporating Fmoc-amino acids like Fmoc-phenylalanine. This process demonstrates the capability of Fmoc-protected amino acids in assembling biological functionality within fabricated materials, suggesting potential applications in regenerative medicine, tissue engineering, and the development of smart biomaterials. The use of Fmoc-Arg(Mts)-OH in such biofabrication processes could significantly advance the creation of biomimetic scaffolds and materials that mimic natural biological systems (Liu et al., 2012).
将来の方向性
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging. A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
特性
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388391 | |
| Record name | Fmoc-Arg(Mts)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Mts)-OH | |
CAS RN |
88743-97-9 | |
| Record name | Fmoc-Arg(Mts)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)
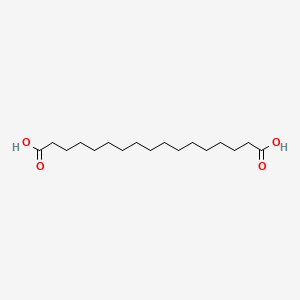
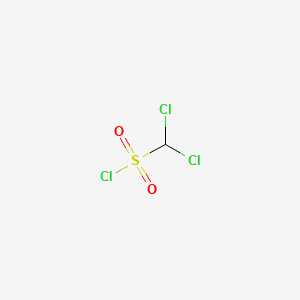
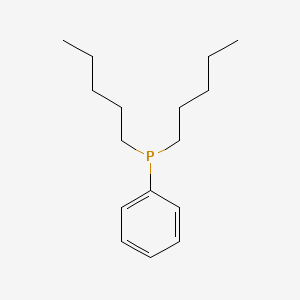
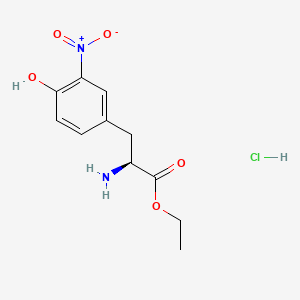
![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
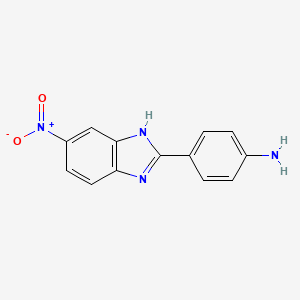
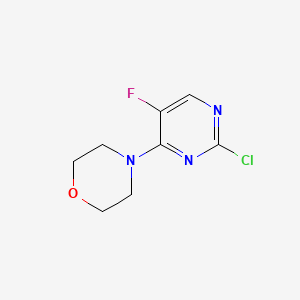
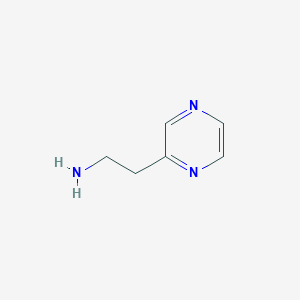
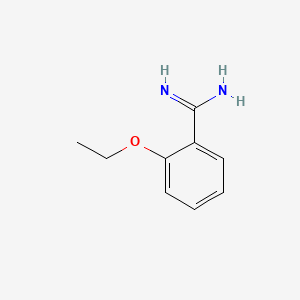
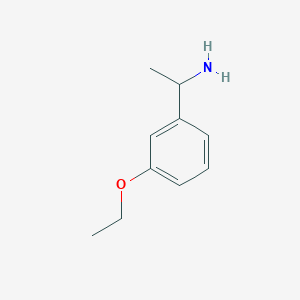
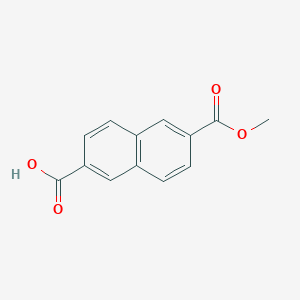
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
